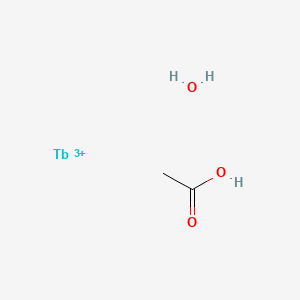
Acetic acid;terbium(3+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;terbium(3+);hydrate is a compound formed by the combination of acetic acid and terbium ions in a hydrated form. Terbium is a lanthanide metal, and in this compound, it typically exhibits a +3 oxidation state. The compound is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;terbium(3+);hydrate involves the reaction of terbium oxide or terbium hydroxide with acetic acid. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the terbium compound in the acetic acid solution. The general reaction can be represented as: [ \text{Tb}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tb}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then crystallized and purified through filtration and washing with solvents like ethanol .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;terbium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Terbium in the +3 oxidation state can be oxidized to the +4 state under specific conditions.
Reduction: Terbium(IV) compounds can be reduced back to terbium(III) using reducing agents like hydrogen.
Substitution: The acetate ligands in the compound can be substituted with other ligands, such as chloride or nitrate, through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve the use of aqueous solutions of the desired ligand.
Major Products
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(III) oxide.
Substitution: Terbium chloride, terbium nitrate.
Scientific Research Applications
Acetic acid;terbium(3+);hydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in fluorescence microscopy and imaging due to its green fluorescence under ultraviolet light.
Medicine: Investigated for potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of phosphors for lighting and display technologies
Mechanism of Action
The mechanism by which acetic acid;terbium(3+);hydrate exerts its effects is primarily through its ability to emit green fluorescence. When exposed to ultraviolet light, the terbium ions in the compound are excited to a higher energy state. Upon returning to their ground state, they release energy in the form of green light. This property is exploited in various imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- Ytterbium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Gadolinium(III) acetate hydrate
Uniqueness
Acetic acid;terbium(3+);hydrate is unique due to its strong green fluorescence, which is not observed in many other lanthanide compounds. This makes it particularly valuable in applications requiring fluorescent markers or imaging agents .
Properties
Molecular Formula |
C2H6O3Tb+3 |
|---|---|
Molecular Weight |
236.99 g/mol |
IUPAC Name |
acetic acid;terbium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3 |
InChI Key |
YCPLCDAWAZUBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















